molecular formula C12H12O3 B075240 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 1484-73-7

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B075240
CAS RN: 1484-73-7
M. Wt: 204.22 g/mol
InChI Key: QHDTWGXIYHPUKI-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative . It is an orally active natural compound with potent anti-oxidant and anti-inflammatory activities . It inhibits myeloperoxidase activity and reduces IL-6 level .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF .


Molecular Structure Analysis

The molecular structure of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is represented by the formula C12H12O3 . The InChI code for this compound is 1S/C12H12O3/c1-3-8-5-9-7 (2)4-12 (14)15-11 (9)6-10 (8)13/h4-6,13H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 204.23 . It has a melting point of 208-213°C .

Scientific Research Applications

Medical Science

Coumarin derivatives have a myriad of applications in medical science . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Biomedical Research

In the field of biomedical research, coumarin derivatives are of significant interest due to their diverse biological importance . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Industrial Applications

Coumarin derivatives find wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Their significant biological activities make them a valuable resource in the development of new drugs and pesticides .

Synthesis Methods

The synthesis of coumarin derivatives is an active area of research in chemistry . Various methods of one-pot synthesis of coumarin derivatives have been developed, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Green Chemistry

In the field of green chemistry, efforts are being made to develop environmentally friendly methods for the synthesis of coumarin derivatives . These methods aim to reduce the use of harmful solvents and catalysts, making the synthesis process more sustainable .

Safety And Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and carries a warning signal. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-ethyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDTWGXIYHPUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902340
Record name NoName_1580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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